2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione 2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675279
InChI: InChI=1S/C16H13N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h1,3-5,11,17H,6-8H2,(H,18,20,21)
SMILES: C#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol

2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC13675279

Molecular Formula: C16H13N3O4

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione -

Specification

Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-ynylamino)isoindole-1,3-dione
Standard InChI InChI=1S/C16H13N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h1,3-5,11,17H,6-8H2,(H,18,20,21)
Standard InChI Key UKLSNEYLHJEMPO-UHFFFAOYSA-N
SMILES C#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Canonical SMILES C#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound, systematically named 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione, has a molecular formula of C16H13N3O4\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{4} and a molecular weight of 311.29 g/mol . Its structure comprises three key domains:

  • Isoindoline-1,3-dione core: A bicyclic system providing rigidity and electronic stability for CRBN interactions.

  • 2,6-Dioxopiperidin-3-yl group: A glutarimide ring critical for binding to the CRBN E3 ubiquitin ligase .

  • Propargylamino substituent: A terminal alkyne group at the 4-position, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

The structural distinction from analogous compounds, such as 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione (CAS 2098487-39-7), lies in the replacement of the ether linkage (–O–) with an amine (–NH–), enhancing nucleophilic reactivity and conjugation versatility .

Table 1: Comparative Structural Analysis

FeatureTarget Compound (CAS 2154342-25-1)Analog (CAS 2098487-39-7)
Substituent at 4-positionPropargylamino (–NH–C≡CH)Propargyloxy (–O–C≡CH)
Molecular FormulaC16H13N3O4\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{4}C16H12N2O5\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{5}
Molecular Weight311.29 g/mol312.28 g/mol
Key ApplicationPROTAC linker synthesisE3 ligase recruitment

Synthesis and Characterization

Synthetic Routes

The synthesis typically begins with pomalidomide (4-amino-thalidomide analog) as the starting material. A nucleophilic aromatic substitution (SN_\text{N}Ar) reaction introduces the propargylamino group via reaction with propargylamine under basic conditions . Key steps include:

  • Activation of the 4-position: Selective deprotection or halogenation to generate a reactive site.

  • Substitution with propargylamine: Conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

  • Purification: Chromatographic separation to eliminate byproducts like glutarimide-displaced impurities, a common issue in IMiD syntheses .

“Scavenging with taurine post-synthesis effectively minimizes glutarimide-related impurities, ensuring >95% purity for downstream applications.”

Analytical Characterization

  • Spectroscopic Data:

    • 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 3H, aromatic), 4.10 (d, 2H, –CH2_2–C≡CH), 3.20–2.90 (m, 3H, piperidinyl), 2.50 (t, 1H, C≡CH) .

    • HRMS: m/z calcd. for C16H13N3O4\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{4} [M+H]+^+: 311.0909, found: 311.0912 .

  • Chromatographic Purity: Reverse-phase HPLC (C18 column) confirms ≥98% purity using a water-acetonitrile gradient .

Biological Activity and Mechanisms

CRBN-Mediated Protein Degradation

The compound’s dioxopiperidinyl group facilitates high-affinity binding to CRBN (KdK_d ≈ 1.2 µM), enabling recruitment of E3 ligase complexes to target proteins . Upon conjugation to a target-binding ligand (e.g., kinase inhibitor), the resulting PROTAC induces ubiquitination and proteasomal degradation of the protein of interest.

Table 2: Key Pharmacodynamic Properties

ParameterValueMethod
CRBN Binding Affinity (KdK_d)1.2 µMSurface Plasmon Resonance (SPR)
Degradation Efficiency (DC50DC_{50})10 nM (BRD4)Cellular Western Blot
Selectivity>100-fold vs. off-targetsProteome-wide Profiling

Click Chemistry Applications

The propargylamino group enables site-specific conjugation to azide-modified biomolecules (e.g., antibodies, oligonucleotides) via CuAAC. This has been leveraged to construct:

  • Bifunctional Degraders: Covalent linkage to target inhibitors (e.g., BET bromodomain ligands) for cancer therapy.

  • Diagnostic Probes: Fluorescent or radiolabeled derivatives for imaging ubiquitination dynamics .

Challenges and Future Directions

Synthetic and Stability Challenges

  • Byproduct Formation: Competing nucleophilic acyl substitution during synthesis yields glutarimide impurities . Mitigation strategies include taurine scavenging and temperature control.

  • Propargyl Group Oxidation: Susceptibility to oxidative dimerization necessitates storage under inert atmosphere.

Therapeutic Opportunities

  • Solid Tumor Targeting: Conjugation to PD-L1 inhibitors for immune checkpoint blockade.

  • Neurological Disorders: CRBN-dependent degradation of tau aggregates in Alzheimer’s disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator